![molecular formula C16H8Cl2N2OS B2834540 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-50-5](/img/structure/B2834540.png)

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

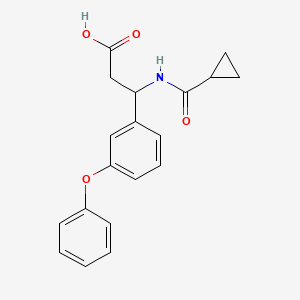

The synthesis of such compounds generally involves the reaction of 2-aminothiophenol with 2,5-dichlorobenzoyl chloride in the presence of a base. The resulting product can then be subjected to a Knoevenagel condensation with malononitrile to yield the final product .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring fused to a dichlorophenyl group via a double bond. The other end of the molecule would be characterized by a nitrile group attached to a carbonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in it. The nitrile group might undergo hydrolysis, reduction, or addition reactions, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile and carbonyl groups might make it polar, and the aromatic rings might contribute to its stability and rigidity .Scientific Research Applications

Facile Synthesis of Novel Derivatives

This compound has been used as a precursor in the synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives. Its reaction with phenylisothiocyanate, followed by addition of hydrazonoyl bromides, affords novel 1,3,4-thiadiazole derivatives. This process also leads to the formation of new polysubstituted thiophene derivatives through reaction with 2-bromoacetylbenzothiazole, showcasing its utility in synthesizing complex organic molecules (Farag, Dawood, & Kandeel, 1997).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial activity. The synthesis and characterization of new compounds with potential antimicrobial properties suggest its application in the development of novel antibacterial agents. This is particularly important in the fight against drug-resistant bacterial strains, indicating the compound's relevance in medicinal chemistry and pharmacology (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Corrosion Inhibition

Thiazole derivatives, related to the chemical structure of interest, have shown efficiency as corrosion inhibitors for metals in acidic environments. This application is crucial in the petroleum industry, where metal corrosion in oil wells can lead to significant economic losses and environmental hazards. By inhibiting corrosion, these compounds help in prolonging the lifespan of metal infrastructures exposed to corrosive agents (Yadav, Sharma, & Kumar, 2015).

Heterocyclic Synthesis

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Heterocyclic compounds have wide applications in pharmaceuticals, agrochemicals, and materials science. The ability to generate complex molecules from this compound underlines its significance in synthetic organic chemistry and drug discovery processes (Dawood, Farag, & Abdel‐Aziz, 2007).

Quantum Chemical Calculations

Studies involving quantum chemical calculations and molecular dynamics simulation have explored the interactions of thiazole and thiadiazole derivatives with metal surfaces. These studies are fundamental in understanding the molecular basis of corrosion inhibition and can lead to the design of more effective inhibitors based on modifications of the compound's structure (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a drug, it might interact with biological targets in the body to exert its effects. If it’s used as a reagent in chemical reactions, its mechanism of action would involve the reactivity of its functional groups .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2OS/c17-9-5-6-12(18)10(7-9)15(21)11(8-19)16-20-13-3-1-2-4-14(13)22-16/h1-7,21H/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMZWFSPYSJZKW-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=C(C=CC(=C3)Cl)Cl)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834457.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2834458.png)

![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2834461.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2834462.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)

![9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2834469.png)

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2834471.png)

![3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2834473.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2834476.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834480.png)